N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
CAS No.: 1019101-81-5
Cat. No.: VC11926782
Molecular Formula: C18H15N5O2
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019101-81-5 |
|---|---|
| Molecular Formula | C18H15N5O2 |
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C18H15N5O2/c1-11-9-15(22-23(11)2)17-20-21-18(25-17)19-16(24)14-8-7-12-5-3-4-6-13(12)10-14/h3-10H,1-2H3,(H,19,21,24) |
| Standard InChI Key | QEXXZTRJOJUDDM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
| Canonical SMILES | CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Introduction
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound featuring a naphthalene ring linked to an oxadiazole moiety, which is further connected to a dimethylpyrazole unit. This compound belongs to a class of molecules known for their diverse biological activities, including potential anti-inflammatory and anticancer properties. The presence of both oxadiazole and pyrazole rings suggests enhanced lipophilicity and bioavailability, making it a subject of interest in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and its subsequent coupling with the naphthalene carboxamide moiety. The chemical reactivity of this compound can be explored through various reactions, such as nucleophilic substitution and condensation reactions, which are common for compounds containing amide and oxadiazole functionalities.
Biological Activities and Applications
Compounds with similar structural motifs, such as pyrazole and oxadiazole derivatives, have been reported to possess significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activity of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide remains to be fully elucidated but is likely to involve interactions with various biological targets due to its complex structure.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activities |
|---|---|---|
| N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | Oxadiazole and pyrazole rings linked to naphthalene | Potential anti-inflammatory and anticancer activities |
| (2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | Oxadiazole and pyrazole rings linked to a phenylpropenamide | Anti-inflammatory and anticancer activities |
| N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide | Oxadiazole and pyrazole rings linked to diphenylacetamide | Potential biological activities similar to other oxadiazole derivatives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume